molecular formula C7H4BrF3 B3011047 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene CAS No. 2366994-41-2

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene

Cat. No. B3011047
CAS RN: 2366994-41-2
M. Wt: 225.008
InChI Key: BAUROQYPIUNFRW-UHFFFAOYSA-N
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Description

“2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene” is a chemical compound with the molecular formula C7H4BrF3 . It has a molecular weight of 225.01 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene” can be represented by the SMILES notation: FC1=CC(F)=C(Br)C(CF)=C1 . This indicates that the bromo, difluoro, and fluoromethyl groups are attached to a benzene ring .

Scientific Research Applications

Future Directions

The future directions for “2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene” would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules for research or industrial purposes .

Mechanism of Action

Target of Action

Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . They can interact with a variety of biological targets depending on the specific compound they are incorporated into.

Mode of Action

The mode of action of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene is likely to involve interactions with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding . The presence of bromine and fluorine atoms can enhance the compound’s ability to penetrate biological membranes due to their lipophilic nature .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene would depend on the biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different targets and pathways .

Pharmacokinetics

Brominated and fluorinated compounds are generally well absorbed and distributed in the body due to their lipophilic nature . They may undergo metabolic transformations, including dehalogenation, and are likely excreted in the urine and feces .

Result of Action

The molecular and cellular effects of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene would depend on the specific biological targets it interacts with. As a building block in chemical synthesis, it could be incorporated into a variety of compounds, each with different effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene. For instance, extreme pH or temperature conditions could potentially affect its stability .

properties

IUPAC Name

2-bromo-1,5-difluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUROQYPIUNFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CF)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,5-difluoro-3-(fluoromethyl)benzene

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